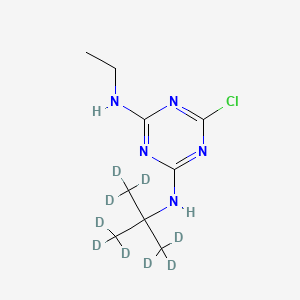
Terbuthylazine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbuthylazine-d9 is a deuterated form of terbuthylazine, a selective herbicide belonging to the chloro-triazine family. This compound is primarily used in agricultural settings to control broadleaf and grassy weeds. The deuterated form, this compound, is often utilized in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terbuthylazine-d9 involves the incorporation of deuterium atoms into the molecular structure of terbuthylazine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the tert-butyl group in terbuthylazine, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high isotopic purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions: Terbuthylazine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions
Major Products:
Hydroxylated derivatives: from oxidation.
Dechlorinated products: from reduction.
Substituted derivatives: from nucleophilic substitution
Applications De Recherche Scientifique
Terbuthylazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of terbuthylazine and its metabolites.
Biology: Employed in studies investigating the environmental fate and transport of herbicides.
Medicine: Utilized in toxicological studies to assess the impact of herbicides on human health.
Industry: Applied in the development of analytical methods for the detection of herbicide residues in agricultural products
Mécanisme D'action
Terbuthylazine-d9, like its non-deuterated counterpart, primarily acts as a photosynthesis inhibitor. It targets the photosystem II complex in chloroplasts, blocking electron transport and ultimately leading to the disruption of photosynthesis. This results in the death of susceptible plants. The deuterated form is used in research to study the detailed mechanisms of action and metabolic pathways of terbuthylazine .
Comparaison Avec Des Composés Similaires
Atrazine: Another chloro-triazine herbicide with similar herbicidal properties but different substituents.
Simazine: Similar to terbuthylazine but with different alkyl groups.
Propazine: Another member of the chloro-triazine family with distinct chemical properties .
Uniqueness of Terbuthylazine-d9: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in scientific research, especially in studies involving mass spectrometry and environmental monitoring .
Propriétés
Formule moléculaire |
C9H16ClN5 |
|---|---|
Poids moléculaire |
238.76 g/mol |
Nom IUPAC |
6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
Clé InChI |
FZXISNSWEXTPMF-WVZRYRIDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)Cl |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


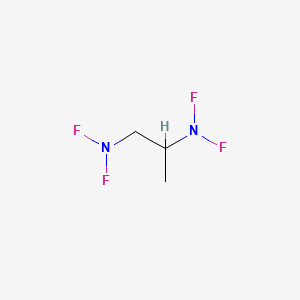
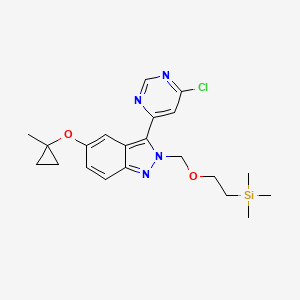
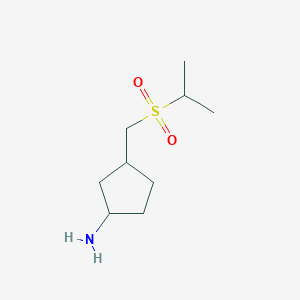
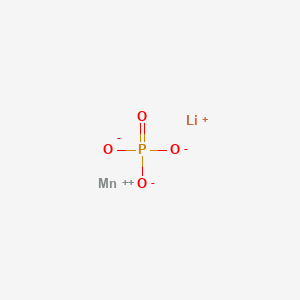
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
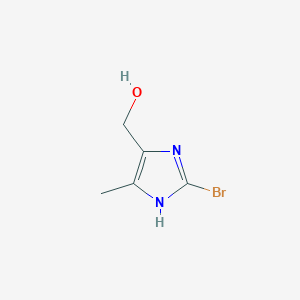

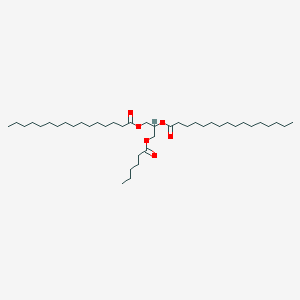
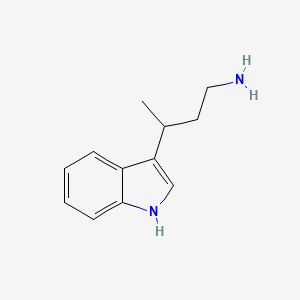

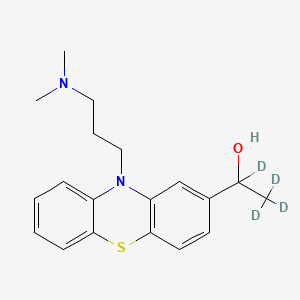
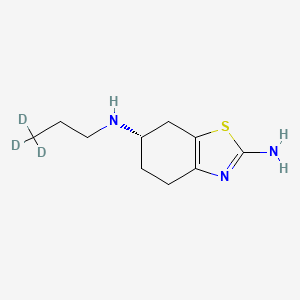
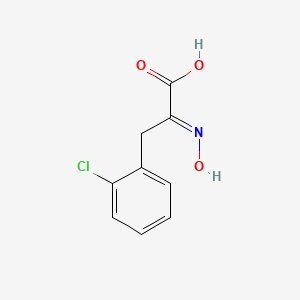
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
